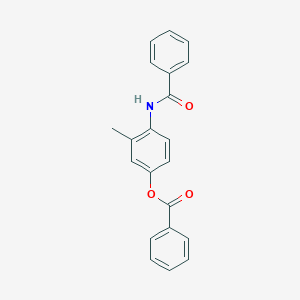

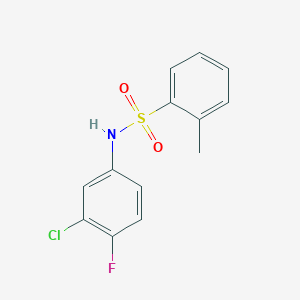

4-(Benzoylamino)-3-methylphenyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Benzoylamino)-3-methylphenyl benzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and has a melting point of 88-90°C. Benzocaine is a derivative of para-aminobenzoic acid (PABA) and is widely used due to its quick onset and low toxicity.

Mécanisme D'action

4-(Benzoylamino)-3-methylphenyl benzoate works by blocking the transmission of nerve impulses, thereby numbing the area where it is applied. It does so by inhibiting the function of voltage-gated sodium channels in the nerve cell membrane. This prevents the influx of sodium ions, which are necessary for the generation and propagation of nerve impulses.

Biochemical and Physiological Effects:

4-(Benzoylamino)-3-methylphenyl benzoate is rapidly absorbed through the skin and mucous membranes and is metabolized in the liver. It has a short half-life of about 1-2 hours and is excreted primarily through the kidneys. 4-(Benzoylamino)-3-methylphenyl benzoate is generally well-tolerated, but in rare cases, it can cause allergic reactions, methemoglobinemia (a condition where the blood is unable to carry oxygen), and other adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

4-(Benzoylamino)-3-methylphenyl benzoate is widely used in laboratory experiments as a local anesthetic for animals and humans. It is preferred over other local anesthetics due to its low toxicity and rapid onset of action. However, it has some limitations, such as the risk of allergic reactions and the possibility of inhibiting certain enzymatic reactions.

Orientations Futures

1. Development of novel benzocaine derivatives with improved pharmacological properties.

2. Investigation of the antimicrobial activity of benzocaine against emerging pathogens.

3. Study of the mechanism of action of benzocaine on voltage-gated sodium channels.

4. Evaluation of the safety and efficacy of benzocaine in different medical procedures.

5. Use of benzocaine as a tool to study pain perception and nociception in animals and humans.

In conclusion, benzocaine is a widely used local anesthetic with various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an important tool in laboratory experiments and medical procedures. Further research is needed to explore its potential for developing new drugs and understanding its role in pain perception and antimicrobial activity.

Méthodes De Synthèse

4-(Benzoylamino)-3-methylphenyl benzoate can be synthesized through the esterification of PABA with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields benzocaine and hydrochloric acid as by-products. The purity of the final product can be improved through recrystallization using a suitable solvent.

Applications De Recherche Scientifique

4-(Benzoylamino)-3-methylphenyl benzoate has been extensively studied for its use as a local anesthetic in various medical procedures such as dental work, surgeries, and diagnostic tests. It is also used in topical creams and ointments for pain relief. Apart from its anesthetic properties, benzocaine has been found to exhibit antimicrobial activity against certain bacteria and fungi.

Propriétés

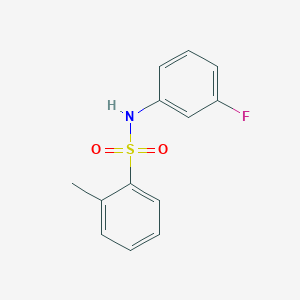

Formule moléculaire |

C21H17NO3 |

|---|---|

Poids moléculaire |

331.4 g/mol |

Nom IUPAC |

(4-benzamido-3-methylphenyl) benzoate |

InChI |

InChI=1S/C21H17NO3/c1-15-14-18(25-21(24)17-10-6-3-7-11-17)12-13-19(15)22-20(23)16-8-4-2-5-9-16/h2-14H,1H3,(H,22,23) |

Clé InChI |

BOSWYCKBSHWGSQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

SMILES canonique |

CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)

![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)

![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)

![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)